molecular formula C20H21NO7S B4999531 dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate

dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate

Cat. No.: B4999531
M. Wt: 419.4 g/mol
InChI Key: PFIMKTLENSAULK-UHFFFAOYSA-N
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Description

Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate is an organic compound with the molecular formula C20H21NO7S It is a complex molecule that features a terephthalate core substituted with a benzylsulfonyl group and a propanoyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of terephthalic acid with methanol to form dimethyl terephthalate. This intermediate is then subjected to a series of reactions, including sulfonylation and amidation, to introduce the benzylsulfonyl and propanoyl amine groups, respectively. The reaction conditions often require the use of catalysts, such as palladium or other transition metals, and may involve high temperatures and pressures to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the ester groups can produce various amides and esters .

Scientific Research Applications

Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with protein active sites, while the propanoyl amine group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Lacks the benzylsulfonyl and propanoyl amine groups, making it less versatile in chemical reactions.

    Benzylsulfonyl derivatives: Similar in structure but may lack the terephthalate core, affecting their reactivity and applications.

    Propanoyl amine derivatives: Share the propanoyl amine group but differ in other structural features, leading to different chemical and biological properties.

Uniqueness

Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

dimethyl 2-(3-benzylsulfonylpropanoylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S/c1-27-19(23)15-8-9-16(20(24)28-2)17(12-15)21-18(22)10-11-29(25,26)13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIMKTLENSAULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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